molecular formula C17H18N4O2 B11783755 (3-Methoxyphenyl)(5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl)methanamine

(3-Methoxyphenyl)(5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11783755
M. Wt: 310.35 g/mol
InChI Key: SDOGEXNGNDYGEC-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl)methanamine is a complex organic compound that features a methoxyphenyl group, a phenoxymethyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The preparation of the triazole ring can be achieved through cyclization reactions involving hydrazine derivatives and aldehydes or ketones .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)(5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or phenoxymethyl groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl or triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various heterocyclic compounds .

Biology

In biological research, (3-Methoxyphenyl)(5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl)methanamine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities. The methoxyphenyl and phenoxymethyl groups may interact with biological membranes, affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxyphenyl)(5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of both a triazole ring and a phenoxymethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in simpler analogs, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

(3-methoxyphenyl)-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine

InChI

InChI=1S/C17H18N4O2/c1-22-14-9-5-6-12(10-14)16(18)17-19-15(20-21-17)11-23-13-7-3-2-4-8-13/h2-10,16H,11,18H2,1H3,(H,19,20,21)

InChI Key

SDOGEXNGNDYGEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C2=NNC(=N2)COC3=CC=CC=C3)N

Origin of Product

United States

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